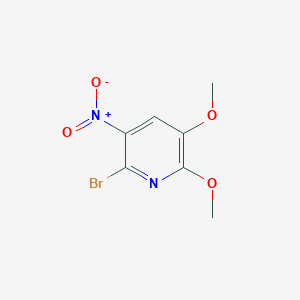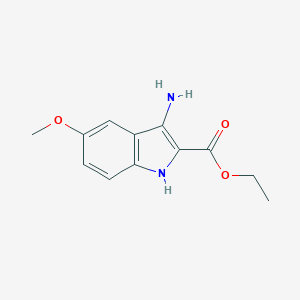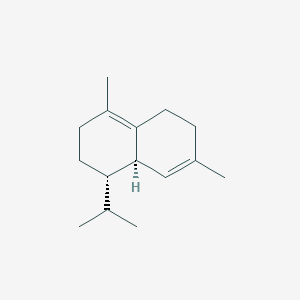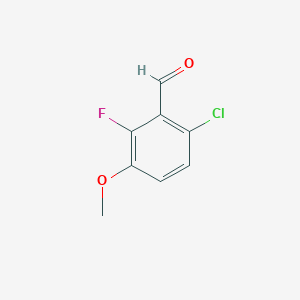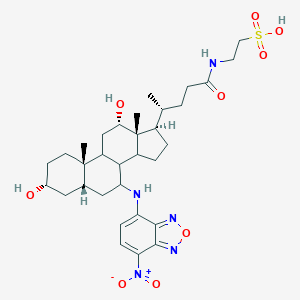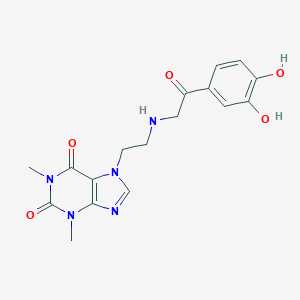
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)-, is a chemical compound with the molecular formula C17H19N3O5. It is a xanthine derivative and is structurally similar to caffeine and theobromine. Theophylline has been used for several decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used in the treatment of apnea of prematurity, a condition in which premature infants stop breathing for short periods of time.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase (PDE). PDE is responsible for breaking down cyclic AMP (cAMP), a molecule that plays a key role in cellular signaling. By inhibiting PDE, theophylline increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which further contribute to its therapeutic effects in respiratory diseases.
生化和生理效应
Theophylline has several biochemical and physiological effects. It increases the levels of cAMP, which leads to relaxation of smooth muscle in the airways and improved breathing. Theophylline also has anti-inflammatory effects, which reduce the inflammation in the airways and improve lung function. Theophylline has been shown to improve cognitive function and enhance memory retention. It has also been shown to improve blood flow and reduce blood pressure.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, theophylline has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.
未来方向
There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that have improved pharmacokinetic properties. Another area of research is the identification of new therapeutic uses for theophylline, such as in the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of theophylline and its effects on cellular signaling pathways.
合成方法
Theophylline can be synthesized by several methods. One of the most common methods is the condensation of theophylline-7-acetate with 3,4-dihydroxybenzylamine. Theophylline-7-acetate is first prepared by the reaction of theophylline with acetic anhydride. Theophylline can also be synthesized by the reaction of theobromine with ammonia in the presence of a catalyst.
科研应用
Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It has been shown to improve lung function and reduce the frequency and severity of asthma attacks. Theophylline has also been studied for its effects on the central nervous system. It has been shown to improve cognitive function and enhance memory retention. Theophylline has also been studied for its effects on the cardiovascular system. It has been shown to improve blood flow and reduce blood pressure.
性质
CAS 编号 |
16289-61-5 |
|---|---|
产品名称 |
Theophylline, 7-(2-((3,4-dihydroxybenzoylmethyl)amino)ethyl)- |
分子式 |
C17H19N5O5 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,18,23-24H,5-6,8H2,1-2H3 |
InChI 键 |
MJONUHGXWMUDTE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(=O)C3=CC(=C(C=C3)O)O |
其他 CAS 编号 |
16289-61-5 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



